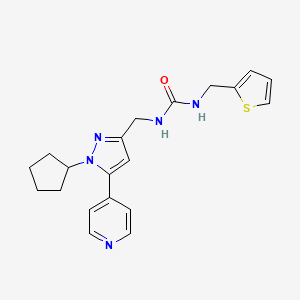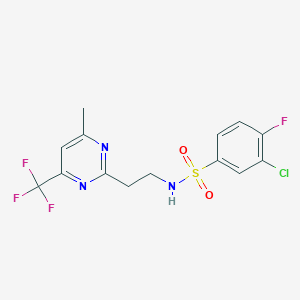
3-クロロ-4-フルオロ-N-(2-(4-メチル-6-(トリフルオロメチル)ピリミジン-2-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12ClF4N3O2S and its molecular weight is 397.77. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!以下は、3-クロロ-4-フルオロ-N-(2-(4-メチル-6-(トリフルオロメチル)ピリミジン-2-イル)エチル)ベンゼンスルホンアミドの科学研究における応用に関する包括的な分析です。
除草剤開発
この化合物は、サフルフェナシルとしても知られており、除草剤の開発に広く使用されています。この化合物は、植物におけるクロロフィル生成に不可欠な酵素であるプロトポルフィリノーゲンオキシダーゼ(PPO)を阻害することで機能します。 この阻害により、プロトポルフィリンIXが蓄積し、酸化ストレスを引き起こし、最終的に植物の死に至ります 。サフルフェナシルは幅広い雑草に効果があり、農業における雑草管理に役立ちます。
農業研究
農業研究において、サフルフェナシルは雑草個体群を効果的に管理することで作物の収量を向上させる可能性について研究されています。 研究者は、大豆、トウモロコシ、小麦などのさまざまな作物におけるその適用を調査し、最適な使用量と適用時期を決定しています 。研究では、その環境への影響にも重点が置かれ、非標的生物に対して安全であり、土壌に永続的に残留しないことが確認されています。
環境毒性学
サフルフェナシルの環境における運命と挙動は、重要な研究分野です。 科学者は、その分解経路、さまざまな土壌タイプにおける残留性、地下水への浸透の可能性を調査しています 。これらの要因を理解することで、その使用に関連する環境リスクを評価し、安全な適用に関するガイドラインを策定することができます。
抵抗性管理
除草剤抵抗性の問題が深刻化する中で、サフルフェナシルは抵抗性管理戦略における役割について研究されています。 研究者は、除草剤耐性雑草個体群に対するその有効性と、他の除草剤と組み合わせて使用することで抵抗性の発達を遅らせる可能性を調べています 。この研究は、持続可能な雑草管理の実践にとって重要です。
製薬研究
農業における用途に加えて、サフルフェナシルの化学構造は、製薬研究においても興味深いものです。 そのスルホンアミド基は、医薬品設計において一般的なモチーフであり、研究者は、新しい治療薬を開発するための足場としての可能性を探求しています 。研究では、生物活性を高め、毒性を低減するために、その構造を改変することに重点が置かれています。
分析化学
分析化学では、サフルフェナシルは、分析方法の開発と検証のための標準として使用されます。 高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの技術は、さまざまなマトリックス中の類似化合物の検出と定量において正確性と精度を確保するために、サフルフェナシルを利用しています 。この応用は、農業および製薬産業における品質管理に不可欠です。
生化学的研究
サフルフェナシルは、酵素阻害のメカニズムを理解するための生化学的研究にも使用されています。 研究者は、それを用いてPPO阻害剤の構造活性相関を研究し、これらの化合物が標的酵素とどのように相互作用するかについての洞察を得ています 。この知識は、より効果的かつ選択的な阻害剤の設計に役立ちます。
毒性評価
サフルフェナシルの毒性評価は、その安全性プロファイルを評価するために実施されます。 これらの研究には、急性および慢性毒性試験、発がん性試験、生殖毒性評価が含まれます 。これらの評価から得られたデータは、規制当局による承認と、さまざまな用途におけるサフルフェナシルの安全な使用を確保するために不可欠です。
作用機序
Target of Action
Compounds with similar structures are often designed to target specific enzymes or receptors in the body. The trifluoromethyl group, for example, is commonly used in medicinal chemistry due to its ability to form strong bonds with proteins, potentially increasing the potency and selectivity of the drug .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
特性
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c1-8-6-12(14(17,18)19)22-13(21-8)4-5-20-25(23,24)9-2-3-11(16)10(15)7-9/h2-3,6-7,20H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAAFPGXJORIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
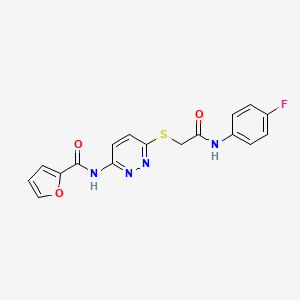


![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

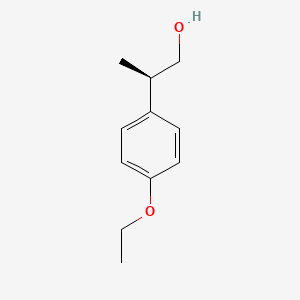

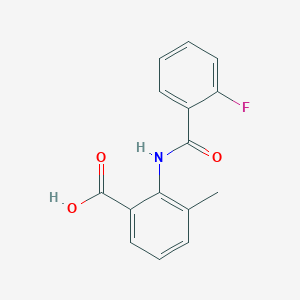
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B2511824.png)
![ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2511825.png)
